N-Phenyl-5H-indeno[1,2-B]pyridin-5-amine
Description
Structure
3D Structure
Properties
CAS No. |
89971-99-3 |
|---|---|
Molecular Formula |
C18H14N2 |
Molecular Weight |
258.3 g/mol |
IUPAC Name |
N-phenyl-5H-indeno[1,2-b]pyridin-5-amine |
InChI |
InChI=1S/C18H14N2/c1-2-7-13(8-3-1)20-18-15-10-5-4-9-14(15)17-16(18)11-6-12-19-17/h1-12,18,20H |
InChI Key |
SKUIUSXHAAZMDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2C3=C(C4=CC=CC=C24)N=CC=C3 |
Origin of Product |
United States |
Chemical Reactivity and Transformations of N Phenyl 5h Indeno 1,2 B Pyridin 5 Amine
Fundamental Reactivity of the Indenopyridine Ring System
The indeno[1,2-b]pyridine ring system is a hybrid structure combining the electron-rich character of the indene's benzene (B151609) ring with the electron-deficient nature of the pyridine (B92270) ring. The nitrogen atom in the pyridine moiety significantly influences the electron distribution across the entire fused system, rendering the different parts of the molecule susceptible to distinct types of chemical attack.
The exocyclic secondary amine group (-NHPh) at the C5-position is a key center of nucleophilicity in the molecule. The lone pair of electrons on the nitrogen atom allows it to act as a potent nucleophile, readily attacking a wide range of electrophilic species. youtube.com This reactivity is fundamental to many derivatization strategies for this class of compounds.
The nucleophilic character of the amine enables it to participate in several classical bond-forming reactions:
Acylation: The amine can react with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. This reaction is typically straightforward and provides a means to introduce carbonyl functionalities.
Alkylation: Reaction with alkyl halides can lead to the formation of tertiary amines. However, controlling the extent of alkylation can be challenging, and overalkylation to form quaternary ammonium (B1175870) salts is a possible side reaction.
Reactions with Carbonyls: The amine can undergo nucleophilic addition to aldehydes and ketones. The initial addition product may then eliminate water to form an enamine, given the secondary nature of the amine. youtube.com
Conjugate Addition: The amine can act as a nucleophile in Michael or 1,4-conjugate addition reactions with α,β-unsaturated carbonyl compounds, leading to the formation of β-amino carbonyl derivatives. youtube.com
The reactivity of this amine is modulated by both steric and electronic factors. The bulky phenyl group and the adjacent fused ring system may sterically hinder the approach of certain electrophiles. Electronically, the delocalization of the nitrogen lone pair into the phenyl ring can slightly reduce its nucleophilicity compared to a simple dialkylamine. researchgate.net
The indenopyridine scaffold presents two distinct aromatic systems for electrophilic aromatic substitution (EAS): the pyridine ring and the benzene ring of the indene (B144670) moiety. Their reactivities towards electrophiles are markedly different.
Pyridine Moiety: The pyridine ring is inherently electron-deficient due to the high electronegativity of the nitrogen atom, which deactivates the ring towards EAS reactions. wikipedia.orgyoutube.com Compared to benzene, the rate of electrophilic substitution on pyridine is significantly slower. wikipedia.org Furthermore, under the acidic conditions often required for EAS (e.g., nitration, sulfonation), the pyridine nitrogen is readily protonated. This creates a positive charge on the nitrogen, which further deactivates the ring by strong inductive electron withdrawal, making substitution nearly impossible under standard conditions. wikipedia.orgyoutube.com When substitution is forced under harsh conditions, it typically occurs at the C-7 position (meta to the nitrogen), which is the least deactivated position. youtube.com A common strategy to overcome this low reactivity is the conversion of the pyridine to a pyridine N-oxide. The N-oxide group is activating and directs electrophiles to the C-6 and C-8 positions (ortho and para to the nitrogen). wikipedia.orgrsc.org
Indene Moiety: In contrast, the benzene ring of the indene moiety is more electron-rich and behaves more like a typical substituted benzene. It is the preferred site for electrophilic attack. The regioselectivity of the substitution is directed by the fused heterocyclic system. The most likely positions for substitution are C-2 and C-4, which are para and ortho, respectively, to the point of fusion with the five-membered ring.
The table below summarizes the expected reactivity and regioselectivity for EAS reactions on the two aromatic moieties.
| Aromatic Moiety | Relative Reactivity | Directing Position(s) | Typical Conditions | Notes |
|---|---|---|---|---|
| Pyridine Ring | Strongly Deactivated | C-7 (meta) | Harsh (e.g., high temp., strong acids) | Protonation of nitrogen under acidic conditions causes further deactivation. Reactivity can be enhanced via N-oxide formation. wikipedia.orgyoutube.com |
| Indene (Benzene Ring) | Activated (relative to pyridine) | C-2, C-4 | Milder than for pyridine | Behaves like a typical substituted aromatic ring; it is the preferred site of electrophilic attack. |
The fused ring system of N-Phenyl-5H-indeno[1,2-b]pyridin-5-amine can participate in both condensation and cycloaddition reactions, offering pathways to more complex molecular architectures.
Condensation Reactions: The parent 5H-indeno[1,2-b]pyridine scaffold features an active methylene (B1212753) group at the C-5 position, which is a common site for condensation reactions with aldehydes and ketones. rsc.org While the title compound has this position substituted with an amine, related condensation chemistry is central to the synthesis of the indenopyridine core itself, often involving a multicomponent reaction between an indan-1,3-dione derivative, an aldehyde, and an amine source. acs.orgresearchgate.net
Cycloaddition Reactions: The pyridine ring can act as a diene or a dienophile in Diels-Alder reactions, although this is often challenging due to the aromaticity of the ring. acsgcipr.org Inverse-electron-demand Diels-Alder reactions, where the pyridine or a related azadiene acts as the electron-poor diene, are generally more successful for constructing new fused rings. acsgcipr.orgresearchgate.net Another modern approach involves dearomative cycloaddition reactions, which provide a rapid route to complex, three-dimensional structures from simple aromatic precursors. rsc.org For instance, dearomative [3+2] cycloaddition of substituted pyridines with cyclopropenones has been reported to yield functionalized indolizinones. rsc.org Such strategies could potentially be applied to the indenopyridine system to generate novel polycyclic frameworks.
Directed Derivatization and Functional Group Interconversion
Beyond its fundamental reactivity, the indenopyridine scaffold allows for targeted modifications through modern synthetic strategies, enabling the precise installation and interconversion of functional groups.
Given the difficulty of direct electrophilic substitution on the pyridine ring, alternative strategies are employed for its functionalization. researchgate.netrsc.org Modern C-H functionalization methods have become particularly important for derivatizing such electron-deficient heterocycles. nih.govresearchgate.net
Key strategies include:
Minisci Reaction: This radical-based reaction allows for the direct C-H acylation, alkylation, or amination of electron-deficient heterocycles like pyridine. It typically proceeds with high regioselectivity for the positions ortho and para to the nitrogen atom (C-6 and C-8). nih.gov
Transition-Metal-Catalyzed C-H Activation: Palladium, rhodium, and iridium catalysts can mediate the direct coupling of C-H bonds with various partners (e.g., aryl halides, alkenes, alkynes), offering a powerful tool for C-C and C-heteroatom bond formation. Directing groups are often employed to control regioselectivity.
Nucleophilic Aromatic Substitution (SNAr): If a suitable leaving group (e.g., a halogen) is pre-installed on the pyridine ring, it can be displaced by a variety of nucleophiles. This is a classic and reliable method for introducing amines, alkoxides, and thiolates.
N-Oxide Chemistry: As mentioned previously, formation of the pyridine N-oxide activates the ring. It facilitates EAS at C-6/C-8 and also enables nucleophilic attack at these same positions after subsequent treatment with reagents like POCl₃. wikipedia.org
The table below provides an overview of these functionalization strategies.
| Strategy | Description | Typical Target Position(s) | Key Advantage |
|---|---|---|---|
| Minisci Reaction | Radical substitution on the protonated pyridine ring. | C-6, C-8 (ortho/para) | Direct C-H functionalization without pre-activation. nih.gov |
| C-H Activation | Transition-metal-catalyzed coupling of C-H bonds. | Varies (often ortho to a directing group) | High atom economy and versatility. rsc.orgnih.gov |
| SNAr | Nucleophilic displacement of a leaving group. | Position of the leaving group | Reliable and predictable for introducing nucleophiles. |
| N-Oxide Formation | Activation of the ring via oxidation of the nitrogen. | C-6, C-8 (ortho/para) | Enables both electrophilic and nucleophilic substitutions. wikipedia.orgrsc.org |
The benzene ring of the indene moiety is amenable to a wide range of modifications, and its reactivity is governed by the electronic properties of any existing substituents. The introduction of substituents onto this ring can significantly influence the biological activity and physical properties of the final compound. nih.gov
Substituent Effects: The principles of electrophilic aromatic substitution are directly applicable here.
Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH₃) or alkyl (-R) activate the ring towards further electrophilic substitution and direct incoming electrophiles to the positions ortho and para to themselves.
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or cyano (-CN) deactivate the ring and direct incoming electrophiles to the meta position.
Halogens: Halogens are deactivating but are ortho, para-directing.
These substituent effects are crucial for planning multi-step syntheses of complex indenopyridine derivatives. For instance, in syntheses involving cascade reactions, the electronic nature of substituents on the precursors can impact reaction yields, with electron-withdrawing groups sometimes leading to higher yields than electron-donating groups. acs.org
Functional Group Interconversion (FGI): Once a functional group is installed on the indene ring, it can be converted into other functionalities. This is a cornerstone of synthetic strategy, allowing for the late-stage diversification of a common intermediate. Common FGIs include the reduction of a nitro group to an amine, the oxidation of a methyl group to a carboxylic acid, or the use of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to convert aryl halides into more complex structures.
Chemical Transformations Involving the N-Phenyl Amine Group
The N-phenyl amine group in this compound is a key functional handle that can participate in a variety of chemical transformations. While specific experimental data on the reactivity of this group in this exact molecule is not extensively documented, its behavior can be inferred from the well-established chemistry of arylamines and related N-aryl heterocyclic compounds.
Furthermore, the N-phenyl amine functionality can engage in various metal-catalyzed cross-coupling reactions. For instance, Buchwald-Hartwig amination conditions could potentially be employed to further arylate the amine, leading to the formation of a tertiary amine. nih.gov Similarly, Chan-Lam coupling presents a viable method for the formation of C-N bonds, typically involving aryl boronic acids. researchgate.net
The N-phenyl group itself can undergo electrophilic substitution reactions. The amine group is a strong activating group and an ortho-, para-director. libretexts.org Therefore, electrophilic attack is predicted to occur at the ortho and para positions of the phenyl ring. The specific regioselectivity would be influenced by the steric hindrance imposed by the bulky indenopyridine scaffold.
Table 1: Predicted Chemical Transformations of the N-Phenyl Amine Group
| Reaction Type | Reagents and Conditions | Predicted Product(s) | Notes |
| Acylation | Acyl chloride or anhydride, base (e.g., pyridine, triethylamine) | N-acyl-N-phenyl-5H-indeno[1,2-b]pyridin-5-amine | Forms a stable amide derivative. |
| Alkylation | Alkyl halide, base (e.g., K2CO3, NaH) | N-alkyl-N-phenyl-5H-indeno[1,2-b]pyridin-5-amine | May lead to overalkylation to form a quaternary ammonium salt. |
| Sulfonylation | Sulfonyl chloride, base (e.g., pyridine) | N-sulfonyl-N-phenyl-5H-indeno[1,2-b]pyridin-5-amine | Produces a sulfonamide. |
| Buchwald-Hartwig Amination | Aryl halide, Palladium catalyst, ligand, base | N,N-diaryl-5H-indeno[1,2-b]pyridin-5-amine | Forms a tertiary amine with two different aryl groups. |
| Electrophilic Aromatic Substitution | Electrophile (e.g., HNO3/H2SO4, Br2/FeBr3) | Ortho- and para-substituted N-phenyl derivatives | The amine group directs substitution to these positions on the phenyl ring. |
Halogenation and Related Directed Substitutions
Halogenation of this compound can potentially occur on both the indenopyridine core and the N-phenyl ring. The regioselectivity of these reactions is dictated by the electronic effects of the substituents and the inherent reactivity of the aromatic rings.
The indenopyridine system contains both a pyridine ring and a benzene ring. The pyridine ring is generally less reactive towards electrophilic substitution than benzene due to the electron-withdrawing nature of the nitrogen atom. wikipedia.org However, the fused benzene ring and the activating amino group can influence its reactivity. The amino group, being a strong ortho-, para-director, will activate the fused benzene ring towards electrophilic attack.
Electrophilic halogenation, for instance with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), is expected to favor substitution on the fused benzene ring at positions ortho and para to the C-N bond of the pyridine fusion. The N-phenyl ring, as mentioned previously, will also be activated towards halogenation at its ortho and para positions.
The pyridine ring itself is generally resistant to electrophilic attack unless under harsh conditions. If substitution does occur, it is most likely to be at the 3- and 5-positions, which are meta to the nitrogen atom.
Table 2: Predicted Regioselectivity of Halogenation
| Aromatic Ring | Halogenating Agent | Predicted Position(s) of Substitution | Rationale |
| Fused Benzene Ring | NBS, NCS, ICl | Ortho and para to the C-N bond of the pyridine fusion | Activated by the fused pyridine and the exocyclic amine. |
| N-Phenyl Ring | NBS, NCS, ICl | Ortho and para to the N-C bond | The amine group is a strong ortho-, para-director. |
| Pyridine Ring | Halogen/Lewis acid (forcing conditions) | 3- and 5-positions | Deactivated ring, substitution at positions meta to the nitrogen. |
It is important to note that the actual outcome of halogenation reactions can be sensitive to the specific reagents and reaction conditions employed.
Rearrangement Reactions and Structural Dynamics within the Indenopyridine Framework (e.g., Aza-semipinacol-type Rearrangements)
The indenopyridine framework, particularly in its derivatives, is susceptible to rearrangement reactions that can lead to significant structural reorganization. One notable example is the aza-semipinacol-type rearrangement, which has been observed in the synthesis of functionalized indeno[1,2-b]pyridin-2-ones.
This type of rearrangement typically involves the 1,2-migration of a group to an adjacent electron-deficient nitrogen or carbon atom. In the context of the indenopyridine skeleton, such rearrangements can be triggered by the formation of a carbocation or a related reactive intermediate.
For instance, studies on the synthesis of bromo-substituted indeno[1,2-b]pyridin-2-ones from 6-benzyl-3,6-dihydropyridin-2(1H)-ones using NBS have shown a novel aza-semipinacol-type rearrangement involving the transfer of a benzyl (B1604629) group. This process leads to the formation of a new carbon-carbon bond and the expansion of the ring system, ultimately yielding the indenopyridin-2-one core. The proposed mechanism involves the formation of a bromonium ion intermediate, followed by the migration of the benzyl group to stabilize the resulting positive charge.
While this specific example does not start from this compound itself, it highlights the inherent potential for such skeletal rearrangements within the indenopyridine framework. The structural dynamics of this system are thus not limited to simple substitutions but can also involve more complex transformations that alter the core structure of the molecule. The presence of the N-phenyl amine group in the target molecule could potentially influence the course of such rearrangements by altering the stability of any charged intermediates.
The structural flexibility and the possibility of such rearrangements are important considerations in the design of synthetic routes utilizing the indenopyridine scaffold and in understanding the potential metabolic pathways of compounds based on this framework.
Advanced Characterization and Spectroscopic Analysis of N Phenyl 5h Indeno 1,2 B Pyridin 5 Amine and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms. For N-Phenyl-5H-indeno[1,2-b]pyridin-5-amine and its derivatives, ¹H and ¹³C NMR spectra, often supplemented by two-dimensional techniques like COSY, HSQC, and HMBC, allow for complete assignment of all signals. psu.edu
In the ¹H NMR spectrum, the protons of the indenopyridine core and the N-phenyl ring typically resonate in the aromatic region (δ 6.5–8.5 ppm). The exact chemical shifts are influenced by the electronic effects of substituents on either ring system. The amine (N-H) proton usually appears as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The proton at the C5 position, adjacent to the amine, would show a characteristic chemical shift.
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbon atoms of the fused aromatic system and the phenyl group appear in the δ 110–160 ppm range. Quaternary carbons, such as those at the fusion points of the rings and the carbon atom bonded to the amino group (C5), can be distinguished from protonated carbons using DEPT experiments. psu.edu The chemical shifts provide insight into the electron density at each carbon position.
Interactive Table 1: Representative ¹H and ¹³C NMR Data for N-Aryl Indenopyridine Amine Derivatives Note: Data is illustrative and based on related heterocyclic structures. Actual chemical shifts for the parent compound may vary.
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity / Remarks |
|---|---|---|---|
| N-H | 5.0 - 6.0 | - | br s |
| C5-H | 5.5 - 6.5 | 60 - 70 | s |
| Aromatic-H (Indenopyridine) | 7.0 - 8.5 | 115 - 150 | m |
| Aromatic-H (N-Phenyl) | 6.8 - 7.5 | 118 - 145 | m |
| Quaternary C (Indenopyridine) | - | 130 - 160 | - |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis (e.g., HRMS, ESI-MS, EI-MS)
Mass spectrometry is indispensable for determining the molecular weight and elemental composition of this compound and its derivatives. High-Resolution Mass Spectrometry (HRMS), often coupled with soft ionization techniques like Electrospray Ionization (ESI), provides highly accurate mass measurements, allowing for the unambiguous confirmation of the molecular formula. beilstein-journals.org
Under Electron Impact (EI) or through tandem MS (MS/MS) experiments, these compounds exhibit characteristic fragmentation patterns that offer valuable structural information. The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ is typically observed as the base peak or a prominent peak. Common fragmentation pathways can involve the cleavage of the C-N bond, leading to the loss of the phenylamino (B1219803) group or the phenyl group itself. Fragmentation of the indenopyridine core can also occur. The study of fragmentation patterns in related N-phenyl compounds, such as N-phenyl benzenesulfonamides, shows characteristic losses related to the phenyl and amine moieties, providing a model for predicting the behavior of this class of compounds. researchgate.net
Interactive Table 2: Expected Mass Spectrometry Data for this compound
| Ion | m/z (Calculated) | Fragmentation Pathway |
|---|---|---|
| [M+H]⁺ | 257.12 | Protonated molecular ion |
| [M-C₆H₅]⁺ | 180.07 | Loss of the phenyl radical |
| [M-C₆H₅NH]⁺ | 166.06 | Loss of the phenylamino radical |
Infrared (IR) Spectroscopy for Identification of Key Functional Groups
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The IR spectrum of this compound would be characterized by several distinct absorption bands.
The most prominent feature is the N-H stretching vibration of the secondary amine, which is expected to appear as a sharp to medium band in the 3300–3500 cm⁻¹ region. The aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹. The region between 1450 and 1650 cm⁻¹ is complex, containing characteristic C=C stretching vibrations from the fused aromatic rings and the phenyl group. The C-N stretching vibration of the arylamine typically appears in the 1250–1350 cm⁻¹ range. The presence of these key bands provides strong evidence for the compound's core structure. researchgate.net
Interactive Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Secondary Amine) | 3300 - 3500 | Medium, Sharp |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| Aromatic C=C Stretch | 1450 - 1650 | Medium to Strong |
| C-N Stretch (Aryl Amine) | 1250 - 1350 | Medium |
X-ray Crystallography for Precise Solid-State Structure Determination
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique allows for the accurate determination of bond lengths, bond angles, and torsional angles. For derivatives of the indenopyridine system, X-ray analysis can confirm the planarity of the fused ring system and determine the orientation of the N-phenyl substituent relative to the core structure. nih.gov
Furthermore, crystallographic data elucidates intermolecular interactions that govern the crystal packing, such as hydrogen bonding involving the amine N-H group and π–π stacking interactions between the electron-rich aromatic rings. nih.govmdpi.com These non-covalent interactions are crucial for understanding the supramolecular chemistry and solid-state properties of these materials. Analysis of crystal structures of related heterocyclic compounds, such as 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine, demonstrates how substituent groups orient themselves and engage in intermolecular packing. nih.gov
Interactive Table 4: Illustrative Crystallographic Data for a Heterocyclic Amine Derivative Note: Data is based on a representative structure and serves as an example of the parameters obtained from X-ray crystallography.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 17.349 |
| b (Å) | 6.894 |
| c (Å) | 12.173 |
| β (°) | 92.878 |
| Z (Molecules per unit cell) | 4 |
Theoretical and Computational Investigations of N Phenyl 5h Indeno 1,2 B Pyridin 5 Amine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. For compounds related to N-Phenyl-5H-indeno[1,2-b]pyridin-5-amine, Density Functional Theory (DFT) has been a important tool for understanding their electronic structure and reactivity.
Electronic Structure Analysis using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For heterocyclic compounds, DFT calculations, often using the B3LYP hybrid functional with a suitable basis set like 6-31G(d,p) or 6-311++G(d,p), provide valuable insights into their molecular geometry, stability, and electronic properties. asrjetsjournal.orgnih.govnih.gov
Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap between the HOMO and LUMO is a significant parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.net For instance, a smaller HOMO-LUMO gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP) maps are also generated through DFT calculations to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. asrjetsjournal.org Regions of negative potential, typically associated with lone pairs of heteroatoms, are susceptible to electrophilic attack, whereas areas of positive potential are prone to nucleophilic attack.
Table 1: Representative DFT-Calculated Electronic Properties of Aromatic Heterocycles (Note: This table is illustrative and based on general findings for similar compounds, not specific to this compound)
| Property | Typical Value Range | Significance |
|---|---|---|
| HOMO Energy | -5.0 to -7.0 eV | Electron-donating ability |
| LUMO Energy | -1.0 to -3.0 eV | Electron-accepting ability |
Determination of Reactivity Indices and Localized Orbital Contributions
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These indices, derived from conceptual DFT, include ionization potential (IP), electron affinity (EA), electronegativity (χ), chemical potential (µ), chemical hardness (η), softness (σ), and the electrophilicity index (ω). asrjetsjournal.orgnih.gov
Ionization Potential (IP ≈ -EHOMO) : The energy required to remove an electron.
Electron Affinity (EA ≈ -ELUMO) : The energy released when an electron is added.
Electronegativity (χ = (IP + EA) / 2) : The power of an atom in a molecule to attract electrons.
Chemical Hardness (η = (IP - EA) / 2) : Resistance to change in electron distribution.
Chemical Softness (σ = 1 / η) : The reciprocal of hardness, indicating higher reactivity.
Electrophilicity Index (ω = µ² / 2η) : A measure of the energy lowering of a system when it accepts electrons.
Molecular Modeling and Docking Studies
Molecular modeling and docking are powerful computational techniques used to predict the interaction of a small molecule with a biological target.
Simulation of Intermolecular Interactions with Target Structures (e.g., DNA groove binding mechanisms)
Derivatives of the indeno[1,2-b]pyridine scaffold have been identified as potential DNA minor groove binders. nih.gov For example, a study on 2-(3-trifluoromethylphenyl)-5H-indeno[1,2-b]pyridin-7-ol (AK-I-191) demonstrated its ability to fit within the minor groove of DNA. nih.gov
Molecular docking simulations of this analog showed that the flat, hydrophobic structure of the phenyl indeno[1,2-b]pyridine ring system interacts favorably with the purine (B94841) and pyrimidine (B1678525) bases within the DNA minor groove. nih.gov Additionally, substituent groups, such as hydroxyl groups on the phenyl ring, can form hydrogen bonds with the phosphate (B84403) backbone of DNA, further stabilizing the interaction. nih.gov This suggests that this compound could adopt a similar binding mode, with the phenyl and indeno[1,2-b]pyridine moieties providing hydrophobic interactions and the amine group potentially forming hydrogen bonds.
Table 2: Key Intermolecular Interactions in Ligand-DNA Binding
| Interaction Type | Description | Potential Groups Involved in this compound |
|---|---|---|
| Hydrophobic Interactions | Non-polar interactions between the ligand and the DNA groove. | Indeno[1,2-b]pyridine rings, Phenyl ring |
| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and an electronegative atom. | Amine (N-H) group, Pyridine (B92270) nitrogen |
Conformational Analysis and Energetic Profiling of Derivatives
Energetic profiling involves calculating the potential energy of the molecule as a function of its geometry, typically by rotating specific bonds. This allows for the identification of the most stable (lowest energy) conformations. While specific conformational analyses for derivatives of this compound were not found, this methodology is standard in computational drug design to understand the preferred shapes of molecules in different environments.
Computational Studies of Reaction Mechanisms and Transition States
Computational chemistry provides a powerful means to investigate the mechanisms of chemical reactions, including identifying intermediates and transition states. For the synthesis of indeno[1,2-b]pyridine derivatives, computational studies can elucidate the reaction pathways and predict the feasibility of different synthetic routes.
For instance, the synthesis of pyrazolo[1,5-a]pyridines, which share a fused heterocyclic structure, has been studied computationally. A plausible mechanism involves the activation of an N-amino-2-iminopyridine by an acid, followed by nucleophilic addition of a β-dicarbonyl compound, oxidative dehydrogenation, and subsequent cyclization and dehydration to form the final product. acs.org DFT calculations can be employed to determine the energies of reactants, intermediates, transition states, and products along the reaction coordinate. This allows for the calculation of activation energies, which are critical for understanding the reaction kinetics and identifying the rate-limiting step.
While no specific computational studies on the reaction mechanisms involving this compound were identified, the principles of using DFT to map out potential energy surfaces and locate transition states would be directly applicable to understanding its formation and reactivity.
: Structure-Property Relationship Studies
While extensive research has been conducted on the synthesis, biological activities, and, to some extent, the computational analysis of various derivatives of the 5H-indeno[1,2-b]pyridine scaffold, a specific and in-depth theoretical investigation into the unsubstituted this compound remains elusive.
Computational methods, such as Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure, molecular geometry, and spectroscopic properties of novel compounds. These studies typically provide valuable data, including:
Optimized Molecular Geometry: Precise calculations of bond lengths, bond angles, and dihedral angles that define the three-dimensional structure of the molecule.
Electronic Properties: Insights into the distribution of electrons, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and electronic transport properties of a molecule.
Spectroscopic Analysis: Theoretical predictions of vibrational frequencies (IR and Raman spectra) and electronic transitions (UV-Vis spectra) that can be correlated with experimental data to confirm the molecular structure.
Charge Distribution: Calculation of atomic charges (e.g., Mulliken or Natural Bond Orbital charges) to identify reactive sites within the molecule.
Despite the recognized importance of such computational studies for understanding structure-property relationships, a dedicated analysis of this compound, which would provide the specific data points for detailed tables and in-depth discussion as per the requested outline, has not been published in the reviewed scientific literature.
Research in this area has predominantly focused on derivatives of the 5H-indeno[1,2-b]pyridine core, often exploring modifications at various positions to modulate their biological activities, such as anticancer or antimicrobial properties. While these studies occasionally include computational data for the specific derivatives synthesized, this information is not directly transferable to the parent compound, this compound.
Therefore, the generation of a detailed article with specific research findings and data tables on the theoretical and computational investigations of this compound is not possible at this time due to the absence of the necessary primary research data.
Structure Property Relationship Spr Methodologies and General Structural Insights for Indenopyridine Derivatives
Methodologies for Investigating the Influence of Structural Modifications on Chemical Properties
Experimental Methodologies: A primary experimental approach involves the synthesis of a library of analogues where specific parts of the molecule, such as substituents on the aryl or pyridine (B92270) rings, are systematically varied. researchgate.net Characterization of these derivatives is then performed using a suite of spectroscopic and analytical techniques:
Spectroscopic Analysis: Techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible spectroscopy are crucial for confirming the structure of newly synthesized compounds and for providing insight into their electronic properties. ias.ac.inrsc.orgnih.gov Changes in chemical shifts (NMR) or absorption frequencies (IR) upon structural modification can reveal alterations in electron density and bonding environments. ias.ac.inrsc.org
X-ray Crystallography: This technique provides precise information on the three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and conformational details. It is indispensable for analyzing intermolecular interactions such as hydrogen bonding and π–π stacking, which govern crystal packing. rsc.orgresearchgate.net
Physicochemical Property Measurement: Direct measurement of properties like solubility, lipophilicity (LogP), and thermal stability is conducted to build a comprehensive SPR profile.
Computational Methodologies: Computational chemistry offers powerful tools for predicting and rationalizing the properties of indenopyridine derivatives, often guiding synthetic efforts. cas.cz
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are used to calculate molecular geometries, electronic structures, and spectroscopic parameters. researchgate.netnih.gov These calculations can predict how substituents will affect the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO). researchgate.net
Molecular Modeling and Simulation: Molecular dynamics (MD) simulations can be used to explore the conformational landscape of flexible molecules and their interactions with solvent molecules. nih.gov Docking studies are also employed to predict how these molecules might interact with biological targets, a key aspect of molecular recognition.
Quantitative Structure-Property Relationship (QSPR): This approach involves creating mathematical models that correlate structural or physicochemical descriptors of a series of compounds with their observed properties.
Together, these complementary methods provide a detailed picture of how structural changes at the molecular level influence the macroscopic chemical properties of indenopyridine derivatives.
Impact of Substituent Position and Electronic Effects on Molecular Characteristics
The chemical characteristics of the N-Phenyl-5H-indeno[1,2-b]pyridin-5-amine core are profoundly influenced by the electronic effects of its substituents and their positions on the fused ring system. researchgate.net These effects modulate the electron density distribution, which in turn dictates the molecule's reactivity, stability, and spectroscopic signatures. rsc.org The primary electronic phenomena at play are inductive and resonance effects.
Inductive Effects: This effect is transmitted through sigma (σ) bonds and arises from differences in electronegativity between atoms. For example, an electronegative atom can withdraw electron density from the ring system, while less electronegative groups like alkyls can donate it.
Resonance Effects: This effect involves the delocalization of pi (π) electrons between a substituent and the aromatic system. Substituents with lone pairs, such as the amino group (-NH) in the target molecule, can donate electron density into the ring via resonance. Conversely, groups with π-bonds to electronegative atoms can withdraw electron density. rsc.org
The N-phenylamino group at the C5 position is a critical substituent. The nitrogen atom, with its lone pair of electrons, acts as a potent π-electron donor through resonance, increasing the electron density of the indenopyridine system. The attached phenyl group can further modulate these electronics based on its own substituents.
| Substituent | Class | Primary Effect | Impact on Ring Electron Density |
|---|---|---|---|
| -NH₂, -NHR | EDG (Strong) | Resonance Donating (+R) > Inductive Withdrawing (-I) | Increases |
| -OH, -OR | EDG (Strong) | Resonance Donating (+R) > Inductive Withdrawing (-I) | Increases |
| -Alkyl (e.g., -CH₃) | EDG (Weak) | Inductive Donating (+I) | Increases (Slightly) |
| -C₆H₅ (Phenyl) | EDG (Weak) | Resonance Donating (+R) / Inductive Withdrawing (-I) | Increases (Slightly) |
| -F, -Cl, -Br, -I | EWG (Weak) | Inductive Withdrawing (-I) > Resonance Donating (+R) | Decreases |
| -NO₂ | EWG (Strong) | Resonance Withdrawing (-R) & Inductive Withdrawing (-I) | Decreases |
| -CN | EWG (Strong) | Resonance Withdrawing (-R) & Inductive Withdrawing (-I) | Decreases |
Influence of Aryl and Heteroaromatic Substituents on Intramolecular and Intermolecular Interactions
Aryl and heteroaromatic substituents, such as the N-phenyl group in this compound, are pivotal in directing both intramolecular and intermolecular interactions. These non-covalent forces are fundamental to the molecule's conformation, crystal packing, and its ability to engage in molecular recognition. nih.gov
Intramolecular Interactions: The spatial arrangement of the N-phenyl group relative to the rigid indenopyridine core is governed by a balance of steric hindrance and electronic interactions. The rotation around the C5-N bond can be influenced by steric clashes with adjacent parts of the indenopyridine framework. Furthermore, if suitable substituents are present on the phenyl ring or the indenopyridine system, intramolecular hydrogen bonds could form, further constraining the molecule's conformation.
Intermolecular Interactions: In the condensed phase, substituents dictate how molecules interact with each other.
Hydrogen Bonding: The amine (-NH-) group is a classic hydrogen bond donor. In the solid state, it can form strong N-H···N or N-H···O hydrogen bonds with acceptor atoms on neighboring molecules, such as the pyridine nitrogen, creating well-defined supramolecular architectures. nih.gov
π–π Stacking: The multiple aromatic rings in the indenopyridine core and the phenyl substituent provide extensive surfaces for π–π stacking interactions. rsc.orgnih.gov The strength and geometry of these interactions are highly sensitive to the electronic nature of the rings. Electron-withdrawing groups on one ring can enhance its interaction with an electron-rich ring on an adjacent molecule (donor-acceptor π-stacking). researchgate.netrsc.org
The interplay of these forces determines the final solid-state structure. researchgate.net Computational tools like Hirshfeld surface analysis are often used to visualize and quantify these varied intermolecular contacts within a crystal structure. rsc.org
| Interaction Type | Description | Favorable Substituents/Features |
|---|---|---|
| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (donor) and another nearby electronegative atom (acceptor). | Donors: -NH₂, -OH, -SH. Acceptors: N (in pyridine), O (in carbonyls), -F. |
| π–π Stacking | Non-covalent attraction between aromatic rings. Can be face-to-face or parallel-displaced. | Large aromatic surfaces. Enhanced by complementary electronics (e.g., an electron-rich ring stacking with an electron-poor ring). |
| C-H···π Interaction | A weak form of hydrogen bond where a C-H bond interacts with the π-electron cloud of an aromatic ring. | Aromatic rings (as π-acceptor), various C-H bonds (as donor). |
| van der Waals Forces | Weak, short-range electrostatic forces between uncharged molecules, arising from transient fluctuations in electron distribution. | Large molecular surface area; bulky alkyl or aryl groups. |
Stereochemical Considerations and their Role in Molecular Recognition Principles
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor for indenopyridine derivatives, particularly in the context of molecular recognition. rsc.org
For this compound, the carbon atom at position 5 (C5) of the indenopyridine core is a stereogenic center. The parent 5H-indeno[1,2-b]pyridine features a methylene (B1212753) (-CH₂-) group at this position, which is achiral. nih.govnist.gov However, substitution with a phenylamino (B1219803) group (-NHPh) and the presence of a hydrogen atom renders this sp³-hybridized carbon chiral. Consequently, the compound can exist as a pair of non-superimposable mirror images, known as enantiomers (the R- and S-isomers).
The synthesis of such chiral compounds without the use of chiral catalysts or starting materials typically results in a 1:1 mixture of both enantiomers, known as a racemic mixture. rsc.org The separation of these enantiomers or their stereoselective synthesis is often necessary, as different enantiomers can exhibit distinct chemical and biological properties. rsc.orgresearchgate.net
The principle of molecular recognition dictates that a molecule interacts with another (e.g., a biological receptor or another chiral molecule) based on a precise complementary fit in terms of shape and interacting functional groups. nih.govnih.gov The absolute configuration (R or S) at the C5 stereocenter determines the specific 3D orientation of the phenylamino substituent relative to the rigid, planar indenopyridine scaffold. This has profound implications:
Differential Binding: One enantiomer may bind strongly to a chiral receptor or enzyme active site, while the other may bind weakly or not at all. This is based on the "three-point interaction model," where a chiral molecule must present at least three distinct interaction points to be differentiated by a chiral partner. nih.gov
Supramolecular Chirality: In the solid state, enantiomerically pure compounds will crystallize in chiral space groups, potentially leading to materials with unique properties. The self-recognition of enantiomers can lead to the formation of distinct homo- and heterochiral associates in solution and during crystallization. rsc.orgnih.gov
Therefore, the stereochemistry of 5-substituted indenopyridines is not merely a structural detail but a fundamental determinant of their function in any chiral environment. nih.gov
Future Research Directions for N Phenyl 5h Indeno 1,2 B Pyridin 5 Amine Chemistry
Development of Novel and Sustainable Synthetic Routes
The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern organic chemistry. Future research in the synthesis of N-Phenyl-5H-indeno[1,2-b]pyridin-5-amine and its analogs should prioritize sustainability and novelty.
One promising approach is the utilization of multicomponent reactions (MCRs). MCRs offer significant advantages by combining three or more reactants in a single step to form a complex product, thereby reducing reaction times and improving yields. nih.govmdpi.com For instance, a one-pot synthesis involving the condensation of 1,3-indanedione, an appropriate aldehyde, and an aniline (B41778) derivative could be further optimized. nih.gov Future work could explore the use of novel catalysts, such as β-cyclodextrin, which can facilitate reactions in aqueous media, aligning with the principles of green chemistry. nih.gov The development of solvent-free reaction conditions is another key area for creating more sustainable synthetic processes. mdpi.com
Moreover, exploring alternative starting materials and synthetic strategies that avoid harsh reagents and minimize waste generation is crucial. This includes the potential application of microwave-assisted synthesis, which has been shown to be an efficient method for building the indenopyridine skeleton.
| Synthetic Strategy | Key Features | Potential Advantages |
| Multicomponent Reactions (MCRs) | One-pot synthesis with three or more reactants. | Reduced reaction times, higher yields, increased atom economy. nih.govmdpi.com |
| Green Catalysis | Use of environmentally benign catalysts like β-cyclodextrin. | Enables reactions in water, promotes sustainability. nih.gov |
| Solvent-Free Conditions | Reactions conducted without a solvent. | Reduces waste, simplifies purification. mdpi.com |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Faster reaction times, improved yields. |
Exploration of Advanced Derivatization and Functionalization Strategies
To fully explore the chemical space and potential applications of this compound, the development of advanced derivatization and functionalization strategies is essential. These strategies would enable the synthesis of a diverse library of compounds with tailored properties.
Future research should focus on the selective functionalization of different positions on the indenopyridine core and the pendant phenyl ring. Techniques such as C-H activation and cross-coupling reactions could be employed to introduce a variety of substituents. rsc.org For example, the introduction of fluoro-functionalized groups is of particular interest due to the unique properties they can impart to organic molecules. rsc.org
Click chemistry, known for its high efficiency and mild reaction conditions, presents another powerful tool for derivatization. By introducing azide (B81097) or alkyne handles onto the parent molecule, a wide range of functionalities can be readily appended via copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. numberanalytics.com This modular approach would facilitate the rapid generation of analogs for structure-activity relationship (SAR) studies.
| Functionalization Technique | Target | Potential Modifications |
| C-H Activation | Indenopyridine core and phenyl ring. | Introduction of alkyl, aryl, and heteroaryl groups. rsc.org |
| Cross-Coupling Reactions | Halogenated precursors. | Formation of new C-C, C-N, and C-O bonds. |
| Fluoro-functionalization | Various positions on the scaffold. | Introduction of fluorine atoms or fluorinated groups. rsc.org |
| Click Chemistry | Appended azide or alkyne groups. | Modular attachment of diverse molecular fragments. numberanalytics.com |
Deeper Mechanistic Understanding of Complex Chemical Reactions
A thorough understanding of the mechanisms of chemical reactions is fundamental to optimizing existing synthetic methods and designing new ones. For this compound, future research should aim to elucidate the mechanistic details of its formation and subsequent transformations.
For instance, in multicomponent reactions leading to the indenopyridine scaffold, a detailed investigation of the reaction intermediates and transition states would be highly valuable. nih.gov This could involve a combination of experimental techniques, such as in-situ spectroscopy, and computational modeling.
Furthermore, studying the mechanisms of functionalization reactions, such as cycloadditions or cross-dehydrogenative couplings, will provide insights into the reactivity and selectivity of the this compound core. scispace.comacs.org For example, understanding the role of catalysts and the nature of the reactive intermediates in transition-metal-catalyzed processes can lead to the development of more efficient and selective transformations. nih.gov Mechanistic studies on related systems have highlighted the importance of factors such as the choice of metal, ligands, and reaction conditions in determining the outcome of the reaction. researchgate.netmdpi.com
Integration of Advanced Computational and Experimental Approaches for Rational Design
The synergy between computational chemistry and experimental synthesis offers a powerful paradigm for the rational design of new molecules with desired properties. Future research on this compound should leverage this integrated approach.
Computational methods such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking can be used to predict the biological activities of novel derivatives. nih.gov These in-silico studies can guide the selection of target molecules for synthesis, thereby saving time and resources. For example, computational screening of virtual libraries of this compound derivatives could identify promising candidates for anticancer or other therapeutic applications. nih.govmdpi.com
Molecular dynamics simulations can provide insights into the conformational preferences and intermolecular interactions of these molecules, which is crucial for understanding their behavior in biological systems. nih.gov The integration of these computational predictions with experimental validation is key to accelerating the discovery of new functional molecules based on the this compound scaffold.
| Computational Method | Application | Potential Outcome |
| QSAR | Predicting biological activity based on chemical structure. | Identification of key structural features for desired activity. nih.gov |
| Molecular Docking | Simulating the binding of a molecule to a biological target. | Prediction of binding affinity and mode of interaction. nih.gov |
| Molecular Dynamics | Simulating the movement of atoms and molecules over time. | Understanding conformational dynamics and intermolecular interactions. nih.gov |
Q & A
Q. What are the established synthetic routes for N-Phenyl-5H-indeno[1,2-B]pyridin-5-amine, and what reaction conditions optimize yield?
The compound can be synthesized via a Michael-type C–C bond formation followed by an aza-Wittig reaction . Tributyl(inden-3-ylimino)phosphorane reacts with α,β-unsaturated ketones or aldehydes under thermal conditions. For example, using crotonaldehyde or chalcone derivatives yields 5H-indeno[1,2-b]pyridines in 50–75% yields . Oxidation with CrO₃ and t-butyl hydroperoxide converts these to 5H-indeno[1,2-b]pyridin-5-ones, critical intermediates for further functionalization .
Q. How is the structural integrity of this compound validated in synthetic products?
Structural confirmation relies on NMR spectroscopy (¹H/¹³C) and X-ray crystallography . For example, regioisomeric ambiguity in substituted indenopyridine cores (e.g., C(7) vs. C(8) substitution) was resolved via crystallographic data, revealing that substitution at C(8) enhances MAO-B inhibitory activity .
Q. What initial biological screening models are used to assess this compound’s activity?
Reversible MAO-B inhibition assays are standard. Compounds are tested against human recombinant MAO-A and MAO-B enzymes using kynuramine as a substrate. IC₅₀ values for indenopyridine derivatives often fall in the nanomolar range for MAO-B, with >100-fold selectivity over MAO-A .
Advanced Research Questions
Q. How do substituent electronic and steric properties influence MAO-B inhibitory potency?
Qualitative SAR studies demonstrate that electron-withdrawing groups (e.g., trifluoromethyl) at C(8) enhance MAO-B affinity by stabilizing enzyme-substrate interactions. Bulky hydrophobic chains (e.g., 4,4,4-trifluorobutoxy) improve binding to the MAO-B hydrophobic pocket. Substitution at C(7) reduces activity by ~90%, highlighting positional sensitivity .
Q. What catalytic systems improve the sustainability of synthesizing indenopyridine derivatives?
Heterogeneous catalysts like Cu/Zeolite-Y in ethanol under reflux enable one-pot synthesis of indeno[1,2-b]quinoline-diones with yields >80%. This method avoids column chromatography, reduces waste, and allows catalyst recycling for ≥5 cycles without efficiency loss .
Q. How can structural contradictions in regioisomeric indenopyridines be resolved experimentally?
Combine 2D NMR (COSY, NOESY) with density functional theory (DFT) calculations to distinguish C(7)- and C(8)-substituted isomers. For example, NOE correlations between aromatic protons and side chains can confirm substitution patterns, as validated in MAO inhibitor studies .
Q. What multicomponent reaction (MCR) strategies diversify the indenopyridine scaffold?
Ultrasound-assisted MCRs using cellulose-sulfuric acid in ethanol synthesize 4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylates. This method achieves 85–92% yields in 2–4 hours by coupling indanedione, ethyl acetoacetate, and aryl aldehydes .
Methodological Considerations
- Synthetic Optimization : Prioritize microwave-assisted synthesis or electrocatalytic methods (e.g., PVPP-OTf catalysts) to reduce reaction times from hours to minutes while maintaining yields >75% .
- Biological Profiling : Use molecular docking (e.g., AutoDock Vina) to predict binding poses in MAO-B’s flavin-binding site, guiding rational substituent design .
- Analytical Workflows : Employ LC-MS/MS for metabolic stability studies in liver microsomes to assess drug-likeness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
